O-[4-(trifluoromethoxy)phenyl]hydroxylamine hydrochloride
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Overview
Description
O-[4-(trifluoromethoxy)phenyl]hydroxylamine hydrochloride is an organic compound with the molecular formula C7H8ClF3N2O. It is a white to light brown crystalline powder that is soluble in organic solvents but has limited solubility in water. This compound is known for its unique trifluoromethoxy group, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
O-[4-(trifluoromethoxy)phenyl]hydroxylamine hydrochloride can be synthesized through the reaction of 4-(trifluoromethoxy)aniline with hydroxylamine hydrochloride. The reaction typically occurs in the presence of a base such as sodium carbonate or potassium carbonate, which facilitates the formation of the hydroxylamine derivative. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to optimize yield and purity. The final product is purified through recrystallization or other suitable purification techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
O-[4-(trifluoromethoxy)phenyl]hydroxylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: It can be reduced to form amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
O-[4-(trifluoromethoxy)phenyl]hydroxylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O-[4-(trifluoromethoxy)phenyl]hydroxylamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to participate in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. The hydroxylamine moiety can form stable complexes with metal ions, which is useful in catalysis and coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
- 4-(trifluoromethoxy)phenylhydrazine hydrochloride
- 4-fluorophenylhydrazine hydrochloride
- 4-methoxyphenylhydrazine hydrochloride
- 4-chlorophenylhydrazine hydrochloride
Uniqueness
O-[4-(trifluoromethoxy)phenyl]hydroxylamine hydrochloride is unique due to its trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs. Additionally, the presence of the hydroxylamine group allows for versatile applications in various fields of research and industry.
Properties
CAS No. |
1697700-20-1 |
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Molecular Formula |
C7H7ClF3NO2 |
Molecular Weight |
229.58 g/mol |
IUPAC Name |
O-[4-(trifluoromethoxy)phenyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C7H6F3NO2.ClH/c8-7(9,10)12-5-1-3-6(13-11)4-2-5;/h1-4H,11H2;1H |
InChI Key |
PBKSRVLCNFLNAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)ON.Cl |
Purity |
95 |
Origin of Product |
United States |
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